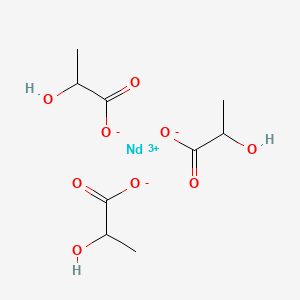
Neodymium lactate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Neodymium lactate is a coordination compound formed by the interaction of neodymium ions (Nd³⁺) with lactate ions (C₃H₅O₃⁻). Neodymium is a rare-earth element, known for its magnetic properties and applications in various high-tech industries. Lactate, on the other hand, is an organic compound derived from lactic acid. The combination of these two forms this compound, which has unique properties and applications in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Neodymium lactate can be synthesized through the reaction of neodymium salts (such as neodymium chloride or neodymium nitrate) with lactic acid in an aqueous solution. The reaction typically involves dissolving the neodymium salt in water, followed by the addition of lactic acid. The mixture is then stirred and heated to facilitate the formation of this compound. The resulting solution is evaporated to obtain the crystalline form of this compound .
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-purity neodymium salts and lactic acid, with controlled reaction conditions to ensure the purity and consistency of the final product. The solution is often subjected to filtration and purification steps to remove any impurities before crystallization .
Analyse Chemischer Reaktionen
Types of Reactions: Neodymium lactate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form neodymium oxide (Nd₂O₃).
Reduction: Reduction reactions involving this compound are less common but can occur under specific conditions.
Substitution: this compound can participate in substitution reactions where the lactate ion is replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Oxygen or other oxidizing agents.
Reduction: Reducing agents such as hydrogen gas.
Substitution: Various ligands such as halides or other organic acids.
Major Products Formed:
Oxidation: Neodymium oxide (Nd₂O₃).
Reduction: Reduced neodymium compounds.
Substitution: Neodymium halides or other neodymium-organic complexes.
Wissenschaftliche Forschungsanwendungen
Neodymium lactate has a wide range of applications in scientific research, including:
Wirkmechanismus
The mechanism of action of neodymium lactate involves its ability to form stable complexes with various ligands. The lactate ion acts as a chelating agent, binding to the neodymium ion and stabilizing it in solution. This complexation can influence the reactivity and solubility of neodymium, making it useful in various applications. The molecular targets and pathways involved depend on the specific application, such as catalysis or imaging .
Vergleich Mit ähnlichen Verbindungen
- Lanthanum lactate
- Cerium lactate
- Praseodymium lactate
- Samarium lactate
- Europium lactate
Comparison: Neodymium lactate is unique among rare-earth lactates due to its specific magnetic properties and stability. While other rare-earth lactates share similar coordination chemistry, this compound’s magnetic properties make it particularly valuable in applications such as high-performance magnets and electronic devices .
Eigenschaften
CAS-Nummer |
19042-19-4 |
|---|---|
Molekularformel |
C9H15NdO9 |
Molekulargewicht |
411.45 g/mol |
IUPAC-Name |
2-hydroxypropanoate;neodymium(3+) |
InChI |
InChI=1S/3C3H6O3.Nd/c3*1-2(4)3(5)6;/h3*2,4H,1H3,(H,5,6);/q;;;+3/p-3 |
InChI-Schlüssel |
VXDRYJKQOSTIIC-UHFFFAOYSA-K |
Kanonische SMILES |
CC(C(=O)[O-])O.CC(C(=O)[O-])O.CC(C(=O)[O-])O.[Nd+3] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3,7,9-Trioxabicyclo[3.3.1]nonane](/img/structure/B13735919.png)
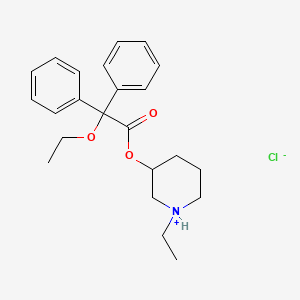
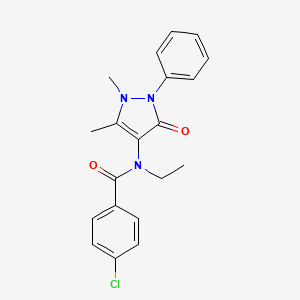




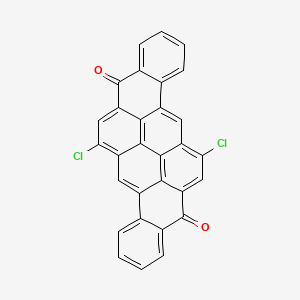
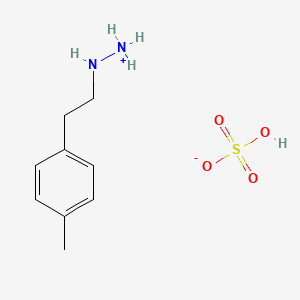
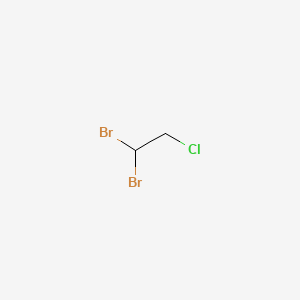

![1,3,5,7-Tetraazatricyclo[3.3.1.1~3,7~]decan-2-ol](/img/structure/B13735972.png)
![(3R,4R)-rel-Tetrahydro-N-hydroxy-4-[[4-[(2-methyl-4-quinolinyl)methoxy]benzoyl]amino]-2H-pyran-3-carboxamide](/img/structure/B13735975.png)

